molecular formula C16H25N3O B13383296 3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide

Cat. No.: B13383296
M. Wt: 275.39 g/mol
InChI Key: HUMYVCTVABDRKT-UHFFFAOYSA-N
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Description

3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide is a chemical compound with the molecular formula C16H25N3O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in the preparation of derivatives with specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with benzyl chloride and trimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often carried out in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and intermediates.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide dihydrochloride
  • 3-piperidinecarboxylic acid, 3-(phenylmethyl)-, 1,2,2-trimethylhydrazide

Uniqueness

3-benzyl-N,N’,N’-trimethylpiperidine-3-carbohydrazide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-benzyl-N,N',N'-trimethylpiperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(2)19(3)15(20)16(10-7-11-17-13-16)12-14-8-5-4-6-9-14/h4-6,8-9,17H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYVCTVABDRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(C)C(=O)C1(CCCNC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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